Bienvenue dans la boutique en ligne BenchChem!

beta-Hydroxyethylaprophen

Antimuscarinic Muscarinic Receptor Pharmacology Structure-Activity Relationship

beta-Hydroxyethylaprophen (N-Ethyl-N-(beta-hydroxyethyl)aminoethyl 2,2-diphenylpropionate) is a synthetic metabolite of the anticholinergic drug aprophen. Chemically, it is a diphenylpropionate ester featuring a tertiary amine core modified with a beta-hydroxyethyl group.

Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
CAS No. 133342-59-3
Cat. No. B149775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxyethylaprophen
CAS133342-59-3
Synonymseta-hydroxyethylaprophen
N-ethyl-N-(beta-hydroxyethyl)aminoethyl 2,2-diphenylpropionate
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H27NO3/c1-3-22(14-16-23)15-17-25-20(24)21(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,23H,3,14-17H2,1-2H3
InChIKeyZWVMSGKORONRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring beta-Hydroxyethylaprophen (CAS 133342-59-3): A Certified Reference Metabolite and Intermediate Potency Antimuscarinic Research Tool


beta-Hydroxyethylaprophen (N-Ethyl-N-(beta-hydroxyethyl)aminoethyl 2,2-diphenylpropionate) is a synthetic metabolite of the anticholinergic drug aprophen [1]. Chemically, it is a diphenylpropionate ester featuring a tertiary amine core modified with a beta-hydroxyethyl group [2]. Synthesized in a 56% yield via treatment of an ethylcholineaziridinium ion with 2,2-diphenylpropionic acid, its primary established role in the literature is as a major urinary metabolite identified by normal-phase HPLC and electron ionization mass spectrometry [1][3]. Unlike a simple reaction byproduct, synthetic compound 1 was confirmed to possess direct, quantifiable antimuscarinic activities, positioning it as a dual-purpose research tool for both analytical method development and pharmacological investigations within the cholinergic system [1].

Why Generic Aprophen Analogs Cannot Substitute for the Certified Metabolite and Intermediate Potency Probe beta-Hydroxyethylaprophen


Substituting beta-Hydroxyethylaprophen with other aprophen-class compounds, such as the parent drug aprophen or the primary metabolite desethylaprophen, will invalidate experimental models requiring a defined metabolic intermediate or a specific potency window. The most critical failure point is pharmacological potency: aprophen is a high-potency antimuscarinic, desethylaprophen is a low-potency antagonist (100-fold less potent than aprophen), but beta-Hydroxyethylaprophen occupies a specific intermediate potency range (~10-fold less potent than aprophen) [1][2]. This quantitative difference means that in dose-response assays where a moderate blocking capacity is required to avoid complete receptor saturation or to study partial receptor occupancy, neither aprophen nor desethylaprophen can serve as a suitable replacement without recalibrating the entire experimental system. Furthermore, for analytical toxicology or metabolism studies, beta-Hydroxyethylaprophen is the certified urinary metabolite required as a reference standard; using a structurally similar but distinct aprophen analog (e.g., a cylexphene) in an LC-MS/MS identification workflow risks compound misidentification due to differing retention times and fragmentation patterns, directly compromising data integrity [3].

Quantitative Differentiation Evidence: beta-Hydroxyethylaprophen vs. Closest Structural and Pharmacological Analogs


Antimuscarinic Potency: 10-Fold Intermediate Difference Between Aprophen and Desethylaprophen

Synthetic beta-Hydroxyethylaprophen (compound 1) was found to possess antimuscarinic activities but was approximately 10-fold less potent than the parent compound aprophen [1]. In a parallel study, the other major metabolite, desethylaprophen, exhibited biological effects 100-fold lower than aprophen, while equally competing for muscarinic receptor binding sites in the guinea pig ileum [2]. This quantifies a 10-fold potency window between the two metabolites, where beta-Hydroxyethylaprophen is unequivocally the more potent metabolite probe.

Antimuscarinic Muscarinic Receptor Pharmacology Structure-Activity Relationship

Lipophilicity Control: Reduced LogP Compared to Aprophen for Differential Pharmacokinetic Profiling

The introduction of a beta-hydroxyethyl group in place of one ethyl group on the amine significantly alters the compound's lipophilicity. The computed XLogP3 for beta-Hydroxyethylaprophen is 2.7 [1], compared to a reported logP of 3.8776 for the parent compound aprophen [2]. This represents a decrease of over 1 log unit, indicating that the metabolite is considerably less lipophilic and more water-compatible.

Lipophilicity Physicochemical Properties Metabolism

Certified Metabolite Identity: Essential Reference Standard for Aprophen Metabolic Profiling

beta-Hydroxyethylaprophen was isolated and identified as a major urinary metabolite of aprophen in rats using normal-phase HPLC and electron ionization mass spectrometry [1]. Unlike synthetic analogs that are not known metabolic products, this compound is the certified standard (DTXSID90158084, MeSH Unique ID C069444) required for accurate quantitative analysis in biological matrices [2]. Any deviation from this certified metabolite reference, such as using a non-metabolite aprophen analog (e.g., a cylexphene), would introduce unidentified chromatographic peaks and mass spectral mismatches, leading to errors in metabolite identification and quantification [3].

Analytical Metabolite Reference Toxicology Mass Spectrometry

Mammalian Metabolic Viability: Major Urinary Component Versus Plasma Metabolite Desethylaprophen

In a comprehensive rat metabolism study, beta-Hydroxyethylaprophen was characterized as a major urinary metabolite after oral administration of aprophen [1]. Conversely, desethylaprophen was identified as a major metabolite detectable in plasma within 1 minute of intravenous administration, likely formed via N-de-ethylation [2]. This differential compartmentalization suggests distinct metabolic fates: beta-Hydroxyethylaprophen is predominantly a urinary excretion product, while desethylaprophen is a primary plasma metabolite.

Metabolism Urinary Excretion Metabolic Pathway

Optimal Application Scenarios for Procured beta-Hydroxyethylaprophen Based on Verified Quantitative Differentiation


Urinary Metabolite Identification and GLP-Compliant ADME Studies

Procurement is essential for certified reference material programs in preclinical and clinical ADME studies of aprophen. Because beta-Hydroxyethylaprophen is the documented major urinary metabolite, its use as a quantitative standard in LC-MS/MS methods directly ensures accurate metabolite identification and regulatory compliance, a requirement that cannot be met with non-metabolite analogs like cylexphenes [1][2].

Moderate-Potency Antimuscarinic Probe for In Vitro Ileum Contraction Assays

When designing dose-response experiments on isolated guinea pig ileum to study partial muscarinic receptor blockade, beta-Hydroxyethylaprophen provides the necessary ~10-fold lower potency relative to aprophen. It avoids the complete and persistent receptor saturation caused by the high-potency parent compound, while still yielding robust, measurable inhibition unlike the 100-fold weaker desethylaprophen [3][4]. This makes the compound ideal for studying the kinetics of moderately potent antagonists.

Lipophilicity-Dependent Receptor Binding and Permeability Studies

For structure-activity relationship (SAR) investigations correlating antagonist lipophilicity with muscarinic receptor binding kinetics or membrane permeability, beta-Hydroxyethylaprophen serves as a critical tool. Its computed LogP of 2.7 contrasts sharply with aprophen's LogP of 3.88, allowing researchers to directly pair this lower-lipophilicity analog with the parent compound in parallel assays to quantify the contribution of lipophilicity to receptor association/dissociation rates [5][6].

Metabolic Enzyme Substrate and Metabolite Formation Study

This compound is the optimal synthetic substrate and reference standard for studying the specific metabolic step of N-hydroxyethylation of aprophen. In vitro incubation with hepatocytes or recombinant enzymes, followed by HPLC quantification against this synthetic standard, will enable the definitive characterization of the responsible cytochrome P450 isoforms, something that cannot be achieved using the non-metabolite analog aprophen itself [1].

Quote Request

Request a Quote for beta-Hydroxyethylaprophen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.